1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Description

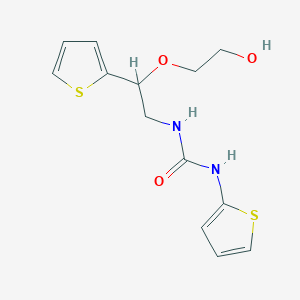

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring dual thiophen-2-yl substituents and a 2-hydroxyethoxy chain. The compound’s structure combines a urea core with aromatic thiophene rings and a hydrophilic hydroxyethoxy group, which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c16-5-6-18-10(11-3-1-7-19-11)9-14-13(17)15-12-4-2-8-20-12/h1-4,7-8,10,16H,5-6,9H2,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQASHGFKFVGFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)NC2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors, potentially leading to the modulation of biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.

- Redox Reactions : Its capacity for redox reactions can influence cellular redox states, impacting various biological functions.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that related compounds can act as tubulin polymerization destabilizers , effectively arresting tumor cell mitosis. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms such as:

- Cell Cycle Arrest : Compounds have been observed to cause G2/M phase accumulation in treated cells.

- Caspase Activation : Increased levels of caspases (e.g., caspase 3 and 9) indicate the induction of apoptosis in cancer cells like A549 .

Comparative Biological Activities

To understand the relative potency of this compound, a comparison with other thiophene-based compounds is useful. The following table summarizes the biological activities of selected thiophene derivatives:

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| BU17 | Antitumor | 25.1 | |

| Compound 4 | Antitumor | 25.9 | |

| Compound 49 | Antibacterial | 225 |

Case Studies and Research Findings

Several studies have investigated the biological properties of urea derivatives similar to this compound:

- Antitumor Effects : A study on thiophene derivatives showed broad-spectrum antitumor activity across multiple cancer cell lines. The mechanism involved inhibition of tubulin polymerization and activation of apoptotic pathways .

- Immune Modulation : Research on urea analogues revealed their potential as toll-like receptor (TLR) agonists, enhancing immune responses in human monocytic cells .

- Antimicrobial Properties : Thiourea derivatives have demonstrated significant antibacterial activity against various pathogens, indicating a broad spectrum of biological effects beyond anticancer activities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is , with a molecular weight of approximately 389.4 g/mol. The compound features a urea functional group, thiophene rings, and a hydroxyethoxy side chain, which contribute to its biological activity and stability.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to exhibit activity against various viral targets, with modifications to its structure enhancing efficacy. For example, similar compounds have demonstrated significant inhibition of reverse transcriptase activity, indicating potential applications in treating viral infections such as HIV .

Antimicrobial Properties

The compound's thiophene moieties are known to enhance antimicrobial activity. Research indicates that derivatives of thiophene-based compounds exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics . The specific structure of this compound may further improve its interaction with bacterial cell membranes.

Anticancer Potential

Compounds containing thiophene and urea functionalities have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression . The unique combination of functional groups in this compound may enhance its selectivity and potency against cancer cells.

Polymer Solar Cells

In materials science, the compound's derivatives have been explored for use in organic photovoltaics. Its ability to form stable films and its favorable electronic properties make it a candidate for improving the efficiency of polymer solar cells. Research indicates that integrating such compounds into solar cell architectures can enhance light absorption and charge transport .

Study 1: Antiviral Efficacy

A study published in Molecules evaluated the antiviral efficacy of various thiophene derivatives, including those related to this compound. The results demonstrated that modifications at specific positions on the thiophene ring significantly increased antiviral activity against HIV, with optimal structures achieving EC50 values lower than 0.35 μM .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene-based compounds. The study found that derivatives similar to this compound exhibited strong activity against Gram-positive bacteria, suggesting their potential as new therapeutic agents in combating resistant strains.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., 4-fluorophenyl in 5h) and ester moieties (e.g., ethyl benzoate in 5j) enhance anticancer potency, likely due to improved cellular uptake or target binding .

Hydroxyethoxy-Thiophene Hybrids

describes a structurally related compound, 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid, which demonstrated strong DNA-binding affinity (−6.58 kcal/mol binding energy) in docking studies . This suggests that the hydroxyethoxy-thiophene motif can facilitate interactions with biological macromolecules, such as DNA or enzymes. The target compound’s hydroxyethoxy chain may similarly enhance its ability to engage in hydrogen bonding or polar interactions in pharmacological contexts.

Urea Derivatives with Alternative Aromatic Substituents

reports 1-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea , a urea derivative with a hydroxyethyl group and methoxyphenyl substituent . Key differences from the target compound include:

- Aromatic vs. Thiophene Rings : The methoxyphenyl group in ’s compound lacks the sulfur atom present in thiophene, which may reduce π-stacking interactions but improve metabolic stability.

- Melting Points : The hydroxyethyl analog has a melting point of ~250°C (inferred from similar compounds), whereas thiophene-containing ureas in typically melt between 200–270°C, indicating comparable thermal stability .

Pharmacologically Active Thiophene-Urea Derivatives

While its exact activity is unspecified, the presence of dual thiophene rings aligns with the target compound’s structure, suggesting possible applications in central nervous system (CNS) or anticancer drug development.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalized thiophene derivatives and urea precursors. Key steps include:

- Step 1: Coupling of 2-thiophenemethylamine with a hydroxyethoxy-containing intermediate via nucleophilic substitution.

- Step 2: Formation of the urea bridge using phosgene equivalents or carbodiimide-mediated coupling.

- Critical Parameters:

- Temperature: Maintain 0–5°C during isocyanate formation to prevent side reactions .

- Solvents: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .

- Catalysts: Triethylamine or DMAP for urea bond formation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can spectroscopic and computational methods confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .

- Computational Modeling: Density Functional Theory (DFT) predicts electronic properties (HOMO-LUMO gaps) and stabilizes conformers via intramolecular hydrogen bonding .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability:

- Acidic (pH < 3): Hydrolysis of the urea bond occurs, yielding amine and CO₂ .

- Basic (pH > 10): Degradation via hydroxide attack on the thiophene ring .

- Thermal Stability:

Advanced Research Questions

Q. How can molecular docking and enzyme inhibition assays elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Selection: Prioritize enzymes with thiophene-binding pockets (e.g., kinases, cytochrome P450).

- Molecular Docking: Use AutoDock Vina to simulate binding poses. Key interactions include:

- Hydrogen bonding between urea NH and catalytic residues.

- π-π stacking of thiophene rings with aromatic enzyme residues .

- In Vitro Assays:

- Kinase Inhibition: Measure IC₅₀ via ADP-Glo™ assay .

- CYP450 Inhibition: Fluorescence-based assays using Vivid® substrates .

Q. What strategies resolve contradictions in reaction outcomes during oxidation of the thiophene moiety?

Methodological Answer: Discrepancies arise from reagent selectivity (e.g., KMnO₄ vs. mCPBA):

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2h | Thiophene sulfoxide | |

| mCPBA (CH₂Cl₂) | RT, 1h | Thiophene sulfone |

- Resolution: Monitor reaction progress via LC-MS and adjust stoichiometry to favor desired intermediates .

Q. How does the hydroxyethoxy group influence structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- Hydrophilicity: The hydroxyethoxy group enhances solubility (logP reduction by ~0.5 units), improving bioavailability .

- Hydrogen Bonding: Stabilizes interactions with polar enzyme pockets (e.g., EGFR kinase).

- Comparative SAR Table:

| Modification | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| Hydroxyethoxy (parent compound) | 0.45 ± 0.02 | EGFR Kinase |

| Methoxyethyl (analog) | 1.20 ± 0.15 | EGFR Kinase |

| Ethyl (analog) | >10 | EGFR Kinase |

- Conclusion: Hydroxyethoxy is critical for potency .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations:

- Electrophilicity Index (ω): Predicts susceptibility to nucleophilic attack (e.g., ω = 2.1 eV for urea carbonyl) .

- Fukui Functions: Identify reactive sites (urea carbonyl > thiophene) .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (water, DMSO) to model hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.